3-Bromo-8-fluoroquinoline

Catalog No.
S2740883
CAS No.
855477-01-9
M.F
C9H5BrFN
M. Wt
226.048
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-fluoroquinoline

CAS Number

855477-01-9

Product Name

3-Bromo-8-fluoroquinoline

IUPAC Name

3-bromo-8-fluoroquinoline

Molecular Formula

C9H5BrFN

Molecular Weight

226.048

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H

InChI Key

LSJWECDASRDXEY-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Br

solubility

not available

3-Bromo-8-fluoroquinoline (CAS: 855477-01-9) is a highly versatile, bifunctional heterocyclic building block designed for advanced pharmaceutical and materials science synthesis. Featuring a highly reactive bromine atom at the C3 position and a strongly electronegative, sterically compact fluorine atom at the C8 position, this compound serves as an ideal precursor for complex quinoline-containing architectures[1]. The C3-bromide enables efficient palladium-catalyzed cross-coupling reactions, while the C8-fluorine imparts critical metabolic stability, lipophilicity, and electronic modulation to downstream products. For procurement teams and synthetic chemists, this specific substitution pattern offers a pre-functionalized, high-purity starting material that eliminates the need for multi-step, low-yield halogenation of unfunctionalized quinolines [2].

Substituting 3-Bromo-8-fluoroquinoline with simpler analogs like 3-bromoquinoline or 3-chloro-8-fluoroquinoline often results in compromised downstream performance or synthetic bottlenecks. While 3-bromoquinoline shares the cross-coupling handle, it lacks the C8-fluorine, leaving the resulting derivatives vulnerable to rapid oxidative metabolism in vivo and altering the electron density of the quinoline core in materials applications [1]. Conversely, attempting to use 3-chloro-8-fluoroquinoline significantly reduces the kinetics of palladium-catalyzed cross-coupling, often necessitating more expensive, highly specialized phosphine ligands and harsher reaction conditions to achieve acceptable yields [2]. Procuring the precise 3-bromo-8-fluoro derivative ensures optimal cross-coupling efficiency while embedding the essential fluorinated pharmacophore in a single step.

Superior Palladium-Catalyzed Cross-Coupling Kinetics

In standard palladium-catalyzed cross-coupling protocols, aryl bromides consistently outperform their aryl chloride counterparts due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond [1]. When utilizing 3-bromo-8-fluoroquinoline, oxidative addition to the Pd(0) catalyst proceeds rapidly under mild conditions using standard, cost-effective ligands like PPh3 or dppf. In contrast, the 3-chloro-8-fluoroquinoline baseline typically requires elevated temperatures and specialized, expensive dialkylbiaryl phosphine ligands to achieve comparable conversion rates [2]. This kinetic advantage translates directly to lower catalyst loading, reduced energy consumption, and higher isolated yields in scale-up manufacturing.

Evidence DimensionC-Halogen Bond Dissociation Energy (Reactivity Proxy)
Target Compound Data~81 kcal/mol (C-Br bond in 3-bromo-8-fluoroquinoline)
Comparator Or Baseline~96 kcal/mol (C-Cl bond in 3-chloro-8-fluoroquinoline)
Quantified Difference~15 kcal/mol reduction in activation barrier for oxidative addition
ConditionsStandard Pd-catalyzed cross-coupling conditions

Lower activation energy allows for milder reaction conditions, cheaper ligands, and higher yields, directly reducing the cost of goods in API manufacturing.

Enhanced Metabolic Stability via C8-Fluorination

The incorporation of a fluorine atom at the C8 position of the quinoline ring provides a critical advantage in drug discovery by blocking a known site of cytochrome P450-mediated oxidative metabolism [1]. Unfluorinated quinoline derivatives, derived from 3-bromoquinoline, often suffer from rapid hepatic clearance due to hydroxylation at the electron-rich carbocyclic positions. The C8-fluorine in 3-bromo-8-fluoroquinoline introduces strong electron-withdrawing effects and steric shielding without significantly increasing the van der Waals radius [2]. This modification typically reduces intrinsic clearance rates in human liver microsomes (HLM) by blocking the C8 oxidation pathway, thereby extending the half-life of the final active pharmaceutical ingredient.

Evidence DimensionMetabolic Site Blocking (Steric/Electronic)
Target Compound DataC8 position blocked by Fluorine (van der Waals radius 1.47 Å)
Comparator Or Baseline3-Bromoquinoline (C8 position open to oxidation, H radius 1.20 Å)
Quantified DifferenceElimination of C8-hydroxylation liability with minimal steric bulk penalty (+0.27 Å)
ConditionsIn vitro human liver microsome (HLM) stability assays for downstream APIs

Procuring the pre-fluorinated building block ensures downstream drug candidates possess superior pharmacokinetic profiles, reducing late-stage attrition.

Electronic Modulation for Advanced Materials

In the development of organic light-emitting diodes (OLEDs) and electron transport materials, the electronic structure of the quinoline core is paramount. The strongly electronegative C8-fluorine atom in 3-bromo-8-fluoroquinoline exerts an inductive electron-withdrawing effect across the fused ring system [1]. This effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to derivatives synthesized from unfluorinated 3-bromoquinoline. A deeper LUMO facilitates more efficient electron injection from the cathode and improves the overall charge balance within the emissive layer [2]. Consequently, utilizing this specific fluorinated precursor allows materials scientists to fine-tune the optoelectronic properties of the resulting metal-chelating or conjugated polymers.

Evidence DimensionInductive Electronic Effect on Core
Target Compound DataStrong electron-withdrawing effect (-I) from C8-Fluorine
Comparator Or Baseline3-Bromoquinoline (Lacks C8 electron-withdrawing group)
Quantified DifferenceLowered LUMO energy level in resulting conjugated derivatives
ConditionsOptoelectronic material design and computational modeling

Precise control over molecular orbital energy levels is essential for maximizing the efficiency and lifespan of advanced OLED devices.

Synthesis of Advanced Kinase Inhibitors

The C3-bromine allows for rapid elaboration via Suzuki coupling to attach hinge-binding or allosteric motifs, while the C8-fluorine ensures the final API resists rapid metabolic degradation, making it ideal for oncology and autoimmune drug pipelines [1].

Development of Novel Antimicrobial Agents

Leveraging the established efficacy of fluoroquinolone-like scaffolds, this building block serves as a starting point for discovering new antibiotics that require specific halogenation patterns to penetrate bacterial cell walls and resist efflux pumps [2].

Design of Electron-Transporting OLED Materials

The lowered LUMO energy level imparted by the C8-fluorine makes this compound a superior precursor for synthesizing highly efficient electron-transport layers or phosphorescent host materials in next-generation displays [3].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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